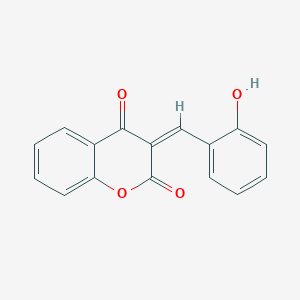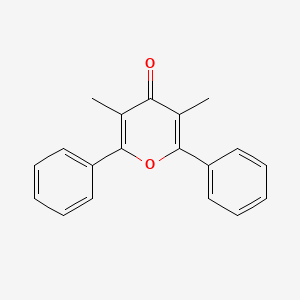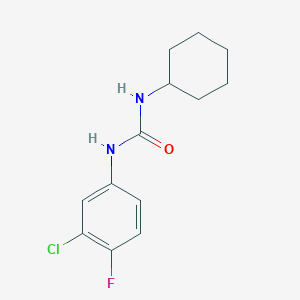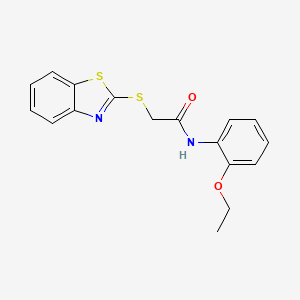
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of a methoxy group attached to the benzene ring and a tetramethylpiperidinyl group attached to the amide nitrogen. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:
Formation of 2,2,6,6-tetramethylpiperidine: This intermediate is prepared by the oxidation of 2,2,6,6-tetramethylpiperidine using oxidizing agents such as hydrogen peroxide or peracetic acid.
Coupling with 4-methoxybenzoic acid: The 2,2,6,6-tetramethylpiperidine is then coupled with 4-methoxybenzoic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)aniline.
Substitution: Formation of various substituted benzamides depending on the substituent used.
Scientific Research Applications
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, inhibiting their activity or altering their function.
Pathways Involved: The compound may modulate oxidative stress pathways, reducing the formation of reactive oxygen species (ROS) and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO): A stable free radical used in oxidation reactions and as a spin label in electron spin resonance spectroscopy.
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-hydroxy-TEMPO): Known for its antioxidant properties and used as a superoxide dismutase mimic.
N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide: Used in the synthesis of various organic compounds.
Uniqueness
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its combination of a methoxy group and a tetramethylpiperidinyl group, which imparts distinct chemical properties and stability. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Properties
IUPAC Name |
4-methoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-16(2)10-13(11-17(3,4)19-16)18-15(20)12-6-8-14(21-5)9-7-12/h6-9,13,19H,10-11H2,1-5H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANPNAUNJWPKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{2-[(3S*,4R*)-3-(dimethylamino)-4-(4-methoxyphenyl)-1-pyrrolidinyl]-2-oxoethyl}-1,3-oxazolidin-2-one](/img/structure/B5647210.png)

![N-(2-chlorophenyl)-2-[5-(4-methoxyphenyl)tetrazol-2-yl]acetamide](/img/structure/B5647223.png)
![5-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5647231.png)
![3-[(2,4-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5647236.png)

![N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5647250.png)
![[2-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}carbonyl)-3-thienyl]amine hydrochloride](/img/structure/B5647252.png)
![5,5-dimethyl-2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexane-1,3-dione](/img/structure/B5647260.png)
![4-(4-fluorophenyl)-1-[(1-methyl-2-azepanyl)carbonyl]-4-piperidinol](/img/structure/B5647268.png)
![N-[[5-(2-methylpropyl)-1,2-oxazol-3-yl]methyl]-3-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5647277.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5647294.png)

